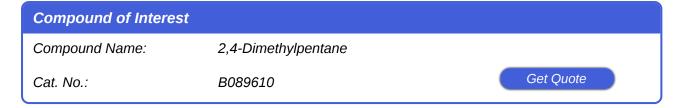


Spectroscopic comparison of 2,4-Dimethylpentane with its structural isomers

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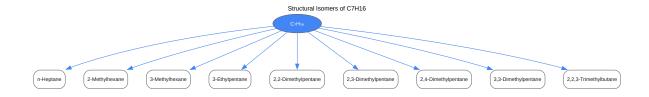


A Spectroscopic Comparison of 2,4-Dimethylpentane and Its Structural Isomers

This guide provides a detailed spectroscopic comparison of **2,4-dimethylpentane** and its eight structural isomers, all corresponding to the molecular formula C₇H₁₆. The following sections present experimental data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), designed to assist researchers in distinguishing between these closely related compounds.

Structural Isomers of C7H16

The nine structural isomers of heptane represent a classic example of constitutional isomerism, where molecules share the same molecular formula but differ in the connectivity of their atoms. These differences in structure give rise to unique spectroscopic fingerprints.





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Caption: Relationship of the nine structural isomers of C7H16.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the types of bonds present in a molecule. For alkanes, the spectra are characterized by C-H and C-C bond vibrations. While all isomers of heptane will show C-H stretching and bending frequencies, the fingerprint region (below 1500 cm⁻¹) can show subtle differences.

Comparative IR Data



Compound	C-H Stretch (cm ⁻¹)	C-H Bend (cm ⁻¹)	Key Fingerprint Region Features (cm ⁻¹)
2,4-Dimethylpentane	2940-2880	1480-1365	C-(CH ₃) ₂ skeletal vibrations at 1175- 1140 and 840-790[1]
n-Heptane	2950-2845	1480-1440, 1385- 1370	-(CH ₂) _n - rock at ~720- 750 for n>3[2]
2-Methylhexane	2975-2845	1480-1440, 1385- 1370	Weak -CH- vibration around 1340[3]
3-Methylhexane	2975-2845	1480-1440, 1385- 1370	Similar to 2- methylhexane, subtle differences in the fingerprint region.
3-Ethylpentane	~3000-2900	~1500-1400	-(CH ₂) _n - rock at ~720- 750[4]
2,2-Dimethylpentane	2940-2880	1480-1365	C-(CH₃)₃ skeletal vibrations at 1255- 1200 and 750-720[5]
2,3-Dimethylpentane	2940-2880	1480-1365	C-(CH ₃) ₂ skeletal vibrations at 1175- 1140 and 840-790[6]
3,3-Dimethylpentane	2940-2880	1480-1365	C-(CH ₃) ₂ skeletal vibrations at 1175- 1140 and 840-790[7]
2,2,3-Trimethylbutane	2975-2845	1480-1365	Characteristic pattern in the fingerprint region due to high branching[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy



NMR spectroscopy provides detailed information about the carbon and hydrogen frameworks of a molecule. The number of signals, their chemical shifts, and splitting patterns are unique to each isomer.

Comparative ¹H NMR Data

Compound	Number of ¹ H Signals	Key Chemical Shifts (δ, ppm) and Splitting Patterns
2,4-Dimethylpentane	3	~0.9 (d, 12H), ~1.2 (m, 2H), ~1.6 (m, 2H)
n-Heptane	4	~0.88 (t, 6H), ~1.27 (m, 8H), ~1.30 (m, 2H)[9][10][11]
2-Methylhexane	6	Multiple overlapping signals between 0.8-1.6[12]
3-Methylhexane	7 (theoretically 9)	Complex overlapping signals between 0.8-1.6[13]
3-Ethylpentane	3	~0.8 (t, 9H), ~1.2 (q, 6H), ~1.3 (m, 1H)[1]
2,2-Dimethylpentane	4	~0.86 (s, 9H), ~1.18 (t, 3H), ~1.25 (m, 4H)[14]
2,3-Dimethylpentane	6 (theoretically 7)	Very complex overlapping signals between 0.8-1.3[15]
3,3-Dimethylpentane	3	~0.8 (s, 6H), ~0.85 (t, 6H), ~1.2 (q, 4H)[16]
2,2,3-Trimethylbutane	3	~0.85 (s, 9H), ~1.05 (d, 6H), ~1.6 (m, 1H)[17]

Comparative ¹³C NMR Data

The number of unique carbon environments is a key distinguishing feature among the isomers.



Compound	Number of ¹³ C Signals	Approximate Chemical Shift Ranges (δ, ppm)
2,4-Dimethylpentane	4	22.5, 25.0, 45.0
n-Heptane	4	14.0, 22.6, 29.0, 31.8[2]
2-Methylhexane	6	14.1, 22.7, 23.1, 28.2, 29.9, 39.0[18]
3-Methylhexane	7	11.5, 14.5, 19.2, 20.3, 29.7, 34.4, 39.2[19]
3-Ethylpentane	3	11.0, 25.2, 42.3[20]
2,2-Dimethylpentane	5	14.2, 23.0, 29.1, 31.9, 36.7
2,3-Dimethylpentane	6	11.5, 15.6, 20.0, 25.0, 32.0, 36.5
3,3-Dimethylpentane	4	8.4, 26.2, 33.8, 36.9[21]
2,2,3-Trimethylbutane	5	15.0, 27.0, 32.5, 34.5, 38.0

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation patterns of a molecule. While all isomers have the same molecular ion peak (m/z = 100), their fragmentation patterns differ based on the stability of the resulting carbocations. More branched isomers tend to show more extensive fragmentation.

Comparative Mass Spectrometry Data

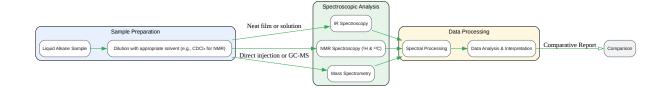


Compound	Molecular Ion (M+, m/z)	Key Fragment lons (m/z) and Relative Abundance
2,4-Dimethylpentane	100	43 (base peak), 57, 85
n-Heptane	100	43 (base peak), 57, 71, 29[22] [23]
2-Methylhexane	100	43 (base peak), 57, 85
3-Methylhexane	100	43 (base peak), 57, 71, 85[24]
3-Ethylpentane	100	57 (base peak), 29, 71
2,2-Dimethylpentane	100	43 (base peak), 57, 85[25]
2,3-Dimethylpentane	100	43, 57 (base peak), 71
3,3-Dimethylpentane	100	57 (base peak), 71, 41
2,2,3-Trimethylbutane	100	57 (base peak), 41, 85

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of liquid alkane samples.

General Experimental Workflow





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Caption: General workflow for spectroscopic analysis of alkane isomers.

Infrared (IR) Spectroscopy

- Sample Preparation: For liquid samples, a neat spectrum can be obtained by placing a drop of the sample between two salt plates (e.g., NaCl or KBr). Alternatively, a dilute solution in a suitable solvent (e.g., CCl₄) can be prepared and placed in a liquid cell.
- Data Acquisition: The sample is placed in the beam of an FTIR spectrometer.
- Spectral Range: Data is typically collected over a range of 4000 to 400 cm⁻¹.
- Analysis: The resulting spectrum is analyzed for the presence of characteristic C-H stretching and bending vibrations, and the fingerprint region is examined for unique patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: A small amount of the liquid alkane is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is added.
- Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a single pulse experiment is typically sufficient. For ¹³C NMR, a proton-decoupled experiment is standard to produce singlets for each unique carbon.
- Analysis: The number of signals, their chemical shifts (referenced to TMS at 0 ppm), integration (for ¹H NMR), and splitting patterns (for ¹H NMR) are analyzed to determine the structure.

Mass Spectrometry (MS)

- Sample Introduction: The liquid sample is introduced into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS) for separation from any impurities.
- Ionization: The sample is ionized, typically using electron impact (EI).



- Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio by a mass analyzer.
- Detection: The abundance of each ion is measured.
- Analysis: The mass spectrum is analyzed to identify the molecular ion peak and the characteristic fragmentation pattern, which provides clues about the branching of the carbon skeleton.

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Validation & Comparative





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